N-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]prop-2-enamide
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Overview
Description
N-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]prop-2-enamide is a compound that belongs to the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound features an oxazole ring substituted with ethyl and methyl groups, and an amide linkage to a prop-2-enamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]prop-2-enamide typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane. Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction conditions often include room temperature for the initial steps, followed by higher temperatures (70–90°C) for cyclization.
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using flow chemistry techniques. This involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which facilitates the oxidative aromatization of oxazolines to oxazoles . This method offers advantages in terms of safety, efficiency, and product purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction of the oxazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the oxazole ring, particularly at the carbon atoms adjacent to the nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or O₂ gas.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of reduced oxazole compounds.
Substitution: Formation of halogenated, nitrated, or sulfonated oxazole derivatives.
Scientific Research Applications
N-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
N-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]prop-2-enamide is unique due to its specific substitution pattern on the oxazole ring and the presence of the prop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-4-9(13)11-6-8-7(3)12-10(5-2)14-8/h4H,1,5-6H2,2-3H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSNVYNLGYSMET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(O1)CNC(=O)C=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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